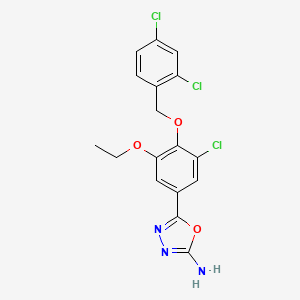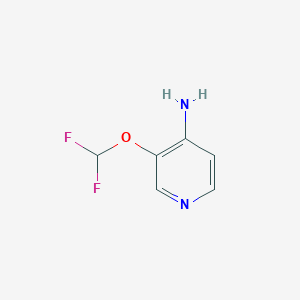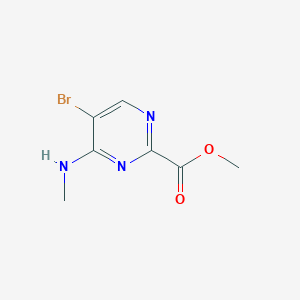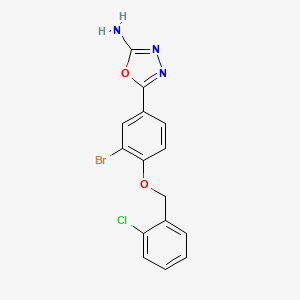
2-(tert-Butyl)-3-(ethylsulfonyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-3-(ethylsulfonyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The tert-butyl and ethylsulfonyl groups attached to the pyrrole ring significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-3-(ethylsulfonyl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of a pyrrole derivative with tert-butyl and ethylsulfonyl reagents under specific conditions. For instance, tert-butyl groups can be introduced using tert-butyl esters in the presence of catalysts like copper . The reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butyl groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-3-(ethylsulfonyl)-1H-pyrrole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tert-butyl or ethylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper catalysts for tert-butyl group introduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-3-(ethylsulfonyl)-1H-pyrrole has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(tert-Butyl)-3-(ethylsulfonyl)-1H-pyrrole exerts its effects involves interactions with specific molecular targets. The tert-butyl and ethylsulfonyl groups influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole
- 2-(tert-Butyl)-3-(phenylsulfonyl)-1H-pyrrole
- 2-(tert-Butyl)-3-(isopropylsulfonyl)-1H-pyrrole
Uniqueness
2-(tert-Butyl)-3-(ethylsulfonyl)-1H-pyrrole is unique due to the specific combination of tert-butyl and ethylsulfonyl groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H17NO2S |
|---|---|
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
2-tert-butyl-3-ethylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C10H17NO2S/c1-5-14(12,13)8-6-7-11-9(8)10(2,3)4/h6-7,11H,5H2,1-4H3 |
InChI-Schlüssel |
UBQMOKHFNFYUJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(NC=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11785517.png)





![4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)

![3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B11785550.png)
![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)



